molecular formula C11H14Si B098534 Methylphenyldivinylsilane CAS No. 17983-32-3

Methylphenyldivinylsilane

Cat. No. B098534
CAS RN: 17983-32-3
M. Wt: 174.31 g/mol
InChI Key: AMGAACTXBLZKQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08530473B2

Procedure details

158 ml of a solution of vinylmagnesium chloride in THF is added dropwise using a dropping funnel in 1 h at room temperature under nitrogen to 13.1 ml of a solution of dimethoxymethylphenyldivinylsilane in 36 ml of anhydrous THF. The temperature is controlled with a water bath. After addition, the mixture is stirred at room temperature for 16 h and then refluxed for 2 h. 40 ml of H2O is then added and the mixture is stirred for 30 min. The white precipitate that forms is filtered and is then rinsed with ethyl acetate. The filtrate is extracted with ethyl acetate twice. The organic phases are combined, washed with a saturated aqueous solution of sodium chloride, dried over magnesium sulfate and concentrated under vacuum. 12.56 g of methyl-phenyl-divinyl-silane is obtained in the form of a clear yellow oil, which is then used without further purification.
[Compound]
Name
solution
Quantity
158 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
13.1 mL
Type
reactant
Reaction Step Two
Name
dimethoxymethylphenyldivinylsilane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Four
Name
Quantity
36 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Mg]Cl)=C.CO[CH:7]([Si:10]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)([CH:13]=[CH2:14])[CH:11]=[CH2:12])OC.O>C1COCC1>[CH3:7][Si:10]([C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1)([CH:11]=[CH2:12])[CH:13]=[CH2:14]

Inputs

Step One
Name
solution
Quantity
158 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)[Mg]Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
13.1 mL
Type
reactant
Smiles
Step Three
Name
dimethoxymethylphenyldivinylsilane
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(OC)[Si](C=C)(C=C)C1=CC=CC=C1
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
36 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
The temperature is controlled with a water bath
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture is stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The white precipitate that forms is filtered
WASH
Type
WASH
Details
is then rinsed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The filtrate is extracted with ethyl acetate twice
WASH
Type
WASH
Details
washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C[Si](C=C)(C=C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.56 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.